

A Technical Guide to the Initial Therapeutic Investigations of Triapine

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Compound of Interest		
Compound Name:	Triapine	
Cat. No.:	B1662405	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a synthetic heterocyclic carboxaldehyde thiosemicarbazone that has been a subject of extensive investigation for its therapeutic potential in oncology.[1][2] Classified as a ribonucleotide reductase inhibitor, **Triapine** targets a critical enzyme for DNA synthesis and repair, making it a compelling candidate for cancer therapy.[3][4] This document provides an in-depth technical overview of the initial preclinical and clinical investigations into **Triapine**, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action

Triapine's primary mechanism of action is the potent inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[2][3]

• RNR Subunit Inhibition: Unlike older RNR inhibitors such as hydroxyurea, **Triapine** effectively inhibits both the hRRM2 and p53R2 components of the R2 subunit of the RNR holoenzyme.[5] It is reported to be 100 to 1,000 times more potent than hydroxyurea in enzymatic and cell-growth inhibition assays.[6]

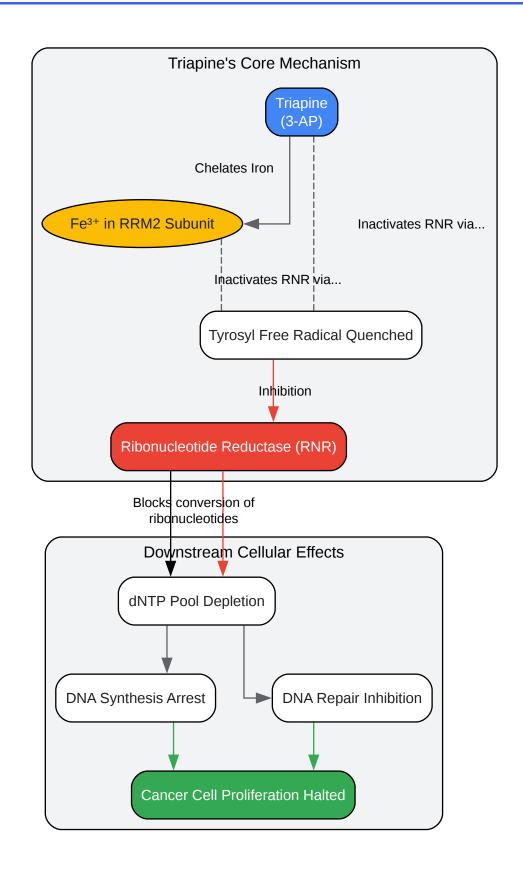
Foundational & Exploratory



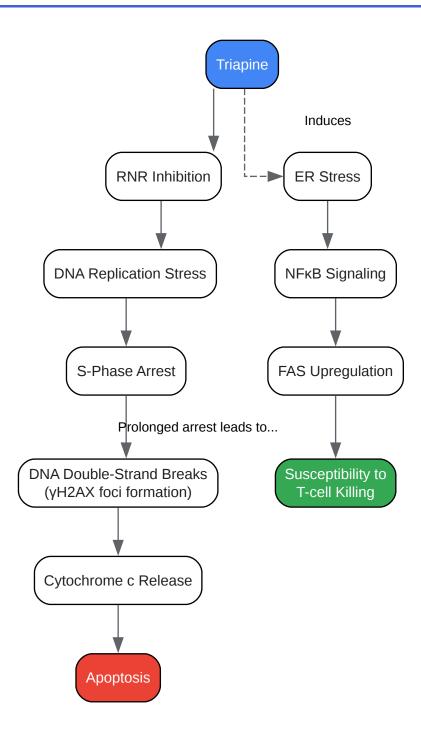


- Iron Chelation: **Triapine** is a strong iron chelator.[1] Its N-N-S array of donor sites binds strongly to iron, which is critical for the function of the R2 subunit of RNR.[1][2] The RRM2 subunit contains a di-iron center that generates a tyrosyl free radical required for enzymatic activity.[2] By chelating this iron, **Triapine** quenches the radical, thereby inactivating the enzyme.[1][3]
- Redox Cycling and DNA Damage: The **Triapine**-iron complex is redox-active.[1] At clinically relevant concentrations, this complex has been shown to generate reactive oxygen species, leading to direct DNA damage, a secondary mechanism contributing to its antitumor activity.
 [6][7]

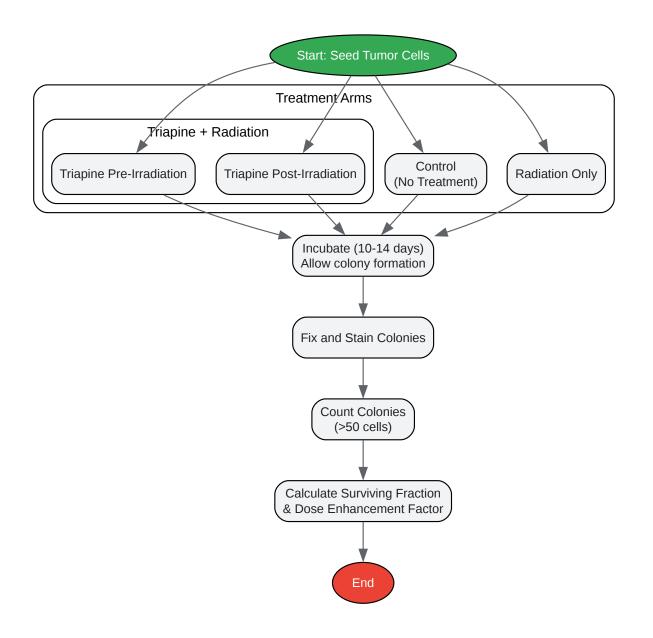












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